Bis(alpha-phenylethyl) ether

Description

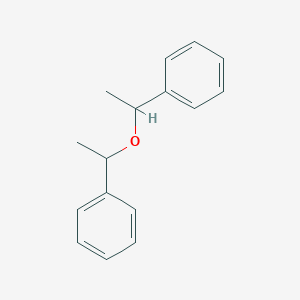

Structure

3D Structure

Properties

IUPAC Name |

1-(1-phenylethoxy)ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O/c1-13(15-9-5-3-6-10-15)17-14(2)16-11-7-4-8-12-16/h3-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXAVSTZWKNIWCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)OC(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20918794 | |

| Record name | 1,1'-[Oxydi(ethane-1,1-diyl)]dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20918794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93-96-9 | |

| Record name | Bis(1-phenylethyl) ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(alpha-phenylethyl) ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Diphenyldiethyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-[Oxydi(ethane-1,1-diyl)]dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20918794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-(oxydiethylidene)bisbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Bis(alpha-phenylethyl) Ether

Introduction

Bis(alpha-phenylethyl) ether, also known as bis(1-phenylethyl) ether, is an organic compound with the chemical formula C₁₆H₁₈O.[1][2][3] As a diether, its chemical structure, characterized by two phenylethyl groups linked by an ether oxygen, dictates its unique set of physical properties. This technical guide provides a comprehensive overview of these properties, offering valuable insights for researchers, scientists, and professionals in drug development and other scientific fields where this compound may be of interest. The information presented herein is a synthesis of established data from authoritative chemical databases and literature, intended to serve as a reliable reference for laboratory and research applications.

Molecular Structure and Identification

A thorough understanding of a compound's physical properties begins with its molecular identity. The structure of this compound is fundamental to its behavior and interactions.

Molecular Formula: C₁₆H₁₈O[1][2][3]

Molecular Weight: Approximately 226.31 g/mol [1][2]

Synonyms: Bis(1-phenylethyl) ether, α-Methylbenzyl ether, 1,1'-Diphenyldiethyl ether, Bis(α-methylbenzyl) ether[1][2][3]

Caption: Molecular structure of this compound.

Key Physical Properties

The physical properties of this compound are summarized in the table below, followed by a detailed discussion of each property and the methodologies for their determination.

| Property | Value | Source(s) |

| Appearance | Straw-yellow, mobile liquid | [2] |

| Odor | Faint | [2] |

| Boiling Point | 280-282 °C at 760 mmHg | [2][3] |

| 86 °C at 0.05 mmHg | [4] | |

| Melting Point | -29.9 °C | [2] |

| Density | 1.011 g/cm³ | [3] |

| Refractive Index (n_D^20) | 1.55 | [3] |

| Solubility | Soluble in most organic solvents. | [2] |

| LogP (Octanol/Water Partition Coefficient) | 3.9 (Predicted) | [1][2] |

Detailed Analysis of Physical Properties

Appearance and Odor

This compound is described as a straw-yellow, mobile liquid with a faint odor.[2] This appearance is characteristic of many aromatic ethers and can be a useful initial identification parameter in a laboratory setting. The faintness of the odor suggests a relatively low volatility at room temperature, which is consistent with its high boiling point.

Boiling Point

The boiling point of a liquid is a critical indicator of its volatility and the strength of its intermolecular forces. For this compound, the boiling point at atmospheric pressure (760 mmHg) is reported to be in the range of 280-282 °C.[2][3] Due to this high temperature, which can lead to decomposition in some compounds, the boiling point is also frequently measured under reduced pressure. A reported value is 86 °C at 0.05 mmHg.[4] The significant difference between these values underscores the importance of noting the pressure at which a boiling point is determined.

The boiling point of a high-boiling liquid like this compound is typically determined using methods that can accommodate elevated temperatures and, if necessary, reduced pressures.

Caption: Workflow for experimental freezing point determination.

Causality: A sharp, well-defined freezing point is an indicator of high purity. [5]Impurities tend to depress the freezing point and cause the substance to solidify over a range of temperatures. [5]

Density

The density of this compound is reported to be 1.011 g/cm³. [3]This value indicates that it is slightly denser than water.

The density of a liquid is a straightforward property to measure and is a valuable parameter for substance identification and purity assessment.

Protocol:

-

Mass Measurement: Accurately weigh a clean, dry pycnometer (a specialized flask for measuring density) or a graduated cylinder.

-

Volume Measurement: Fill the container with a known volume of this compound.

-

Final Mass Measurement: Weigh the container with the liquid.

-

Calculation: The mass of the liquid is the difference between the final and initial weights. The density is then calculated by dividing the mass by the volume. [6][7][8] Causality: This method relies on the direct measurement of mass and volume. The accuracy of the density determination is contingent on the precision of the balance and the volumetric glassware used. Temperature control is also crucial as density is temperature-dependent.

Refractive Index

The refractive index of this compound is 1.55 (at 20 °C, using the sodium D-line). [3]This is a dimensionless number that describes how fast light travels through the material.

The refractive index is a highly sensitive physical property that is very useful for identifying and checking the purity of liquid samples.

Protocol:

-

Calibration: Calibrate the refractometer using a standard sample with a known refractive index, such as distilled water.

-

Sample Application: Place a few drops of this compound onto the prism of the refractometer.

-

Measurement: Close the prism and allow the temperature to equilibrate. Look through the eyepiece and adjust the controls until the boundary line is sharp and centered in the crosshairs.

-

Reading: Read the refractive index value from the scale. [9][10][11] Causality: The refractive index is dependent on the temperature and the wavelength of light used. [11]Therefore, it is standard practice to report these conditions alongside the measured value. A deviation from the expected refractive index can indicate the presence of impurities. [11]

Solubility

This compound is reported to be soluble in most organic solvents. [2]Its nonpolar character, due to the two large phenyl groups and the overall molecular symmetry, governs its solubility behavior. The predicted octanol/water partition coefficient (LogP) of 3.9 [1][2]suggests that it is significantly more soluble in nonpolar solvents like octanol than in water. This high LogP value indicates a hydrophobic nature, and therefore, its solubility in water is expected to be very low.

Conclusion

The physical properties of this compound are well-defined and consistent with its molecular structure as an aromatic diether. Its high boiling point, low melting point, and solubility profile are key characteristics that inform its handling, application, and behavior in various chemical processes. The experimental methodologies outlined in this guide provide a framework for the verification of these properties and for ensuring the purity of the compound in a research or industrial setting. This comprehensive technical overview serves as a foundational resource for scientists and professionals working with this compound.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 62342, Bis(1-phenylethyl) ether. Retrieved from [Link].

-

Chemistry LibreTexts (2021, November 11). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link].

-

JoVE (2015, June 15). Determining the Density of a Solid and Liquid. Retrieved from [Link].

-

American Chemical Society (2024, July 24). Lesson 3.3: Density of Water. Retrieved from [Link].

-

JoVE (2020, March 26). Boiling Points - Concept. Retrieved from [Link].

-

Al-dhahri, T. A. (2021, July 16). Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. Retrieved from [Link].

-

Chemistry LibreTexts (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link].

-

SSERC. Melting point determination. Retrieved from [Link].

-

Rudolph Research Analytical. Refractometry - Measuring Refractive Index. Retrieved from [Link].

-

Chemistry LibreTexts (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link].

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. Retrieved from [Link].

-

V., S. (n.d.). EXPERIMENT 1 AIM:To find refractive index of the given liquid samples and find Molar refraction and specific refraction. APPARA. Retrieved from [Link].

-

ResearchGate. (n.d.). Determining the Refractive Index of a Liquid. Retrieved from [Link].

-

Wikipedia. (2023, November 29). 1-Phenylethanol. Retrieved from [Link].

-

Wikipedia. (2023, October 21). Ethyl phenyl ether. Retrieved from [Link].

-

J-GLOBAL. (1-Phenylethyl)butyl ether. Retrieved from [Link].

-

Cheméo. Chemical Properties of 2-Phenethyl phenyl ether (CAS 40515-89-7). Retrieved from [Link].

-

Cheméo. Chemical Properties of Alpha-phenylethyl n-butyl ether (CAS 4157-77-1). Retrieved from [Link].

Sources

- 1. Bis(1-phenylethyl) ether | C16H18O | CID 62342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. bis(1-phenylethyl) ether | 93-96-9 [chemnet.com]

- 4. (−)-ビス[(S)-1-フェニルエチル]アミン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jove.com [jove.com]

- 8. acs.org [acs.org]

- 9. rudolphresearch.com [rudolphresearch.com]

- 10. davjalandhar.com [davjalandhar.com]

- 11. researchgate.net [researchgate.net]

The Discovery and Foundational Studies of Bis(α-phenylethyl) Ether: A Technical Retrospective

Abstract

This technical guide provides an in-depth examination of the discovery and initial scientific investigations into bis(α-phenylethyl) ether (also known as bis(1-phenylethyl) ether or α-methylbenzyl ether). First described in 1902 by the German chemist A. Klages, this ether emerged from early explorations into the reactivity of 1-phenylethanol. We will detail the original synthesis, the nascent understanding of its stereochemistry, and the foundational analytical data that characterized this molecule. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering insights into the historical context and fundamental chemistry of this intriguing compound.

Introduction: The Genesis of a Chiral Ether

In the landscape of early 20th-century organic chemistry, the study of phenyl-substituted alkanols was a fertile ground for discovering new molecular architectures and reaction pathways. It was within this context that bis(α-phenylethyl) ether was first synthesized and characterized. The molecule's significance lies not only in its chemical properties but also in its inherent stereoisomerism, arising from two chiral centers. This guide will revisit the seminal work that introduced this compound to the scientific community, providing a detailed look at the experimental choices and the initial, yet crucial, observations that laid the groundwork for its future applications.

The Landmark Synthesis: Klages' 1902 Report

The first documented synthesis of bis(α-phenylethyl) ether was reported by A. Klages in a 1902 publication in Berichte der deutschen chemischen Gesellschaft titled "Ueber einige Aether und Ester des Phenylmethylcarbinols" (On some Ethers and Esters of Phenylmethylcarbinol).[1] This work explored the reactivity of 1-phenylethanol (then referred to as phenylmethylcarbinol) under various conditions.

Causality Behind the Experimental Design

Klages' investigation was rooted in the understanding of ether formation through the dehydration of alcohols. The prevailing theory at the time suggested that the removal of a water molecule from two alcohol molecules could lead to the formation of an ether linkage. The choice of 1-phenylethanol was logical, given the interest in the influence of the phenyl group on the reactivity of the adjacent carbinol center.

Experimental Protocol: Acid-Catalyzed Dehydration of 1-Phenylethanol

The synthesis of bis(α-phenylethyl) ether was achieved through the acid-catalyzed dehydration of 1-phenylethanol. While the original publication provides a narrative description, the following step-by-step protocol is a reconstruction based on the experimental details provided by Klages.

Protocol: Synthesis of Bis(α-phenylethyl) Ether

-

Reactant Preparation: 1-phenylethanol (phenylmethylcarbinol) was prepared and purified according to methods established at the time.

-

Reaction Setup: A flask equipped for distillation was charged with 1-phenylethanol.

-

Catalyst Addition: A catalytic amount of a strong acid was introduced to the alcohol. Klages' work implies the use of a protic acid to facilitate the dehydration.

-

Heating and Reaction: The mixture was heated, leading to the intermolecular dehydration of two molecules of 1-phenylethanol. The reaction proceeds via the protonation of one alcohol molecule, which then departs as water, leaving a carbocation that is subsequently attacked by the oxygen of a second alcohol molecule.

-

Product Isolation: The reaction mixture was worked up to isolate the newly formed ether. This likely involved neutralization of the acid catalyst, followed by distillation to purify the bis(α-phenylethyl) ether from unreacted starting material and any side products, such as styrene.

Initial Characterization and Physical Properties

Klages' 1902 paper provided the first set of physical constants for bis(α-phenylethyl) ether, which were essential for its identification and characterization at the time.

| Property | Reported Value (Klages, 1902) | Modern Accepted Value |

| Molecular Formula | C₁₆H₁₈O | C₁₆H₁₈O |

| Molecular Weight | - | 226.31 g/mol |

| Boiling Point | 289-291 °C (at 760 mm Hg) | Not readily available |

| Density | 1.009 g/cm³ at 20 °C | Not readily available |

The Emergence of Stereochemistry: Diastereomers of Bis(α-phenylethyl) Ether

A pivotal aspect of bis(α-phenylethyl) ether is its stereochemistry. The molecule possesses two chiral centers at the α-carbons. This gives rise to three possible stereoisomers: a pair of enantiomers, (R,R) and (S,S), and a meso compound, (R,S).

While Klages' initial work did not explicitly resolve or characterize the individual diastereomers, the use of racemic 1-phenylethanol as a starting material would have inevitably produced a mixture of these stereoisomers. The early 20th century lacked the sophisticated analytical techniques, such as high-resolution NMR and chiral chromatography, that are now routinely used to separate and identify stereoisomers.

The conceptual understanding of diastereomers, however, was established by this time. It is plausible that early researchers may have observed variations in physical properties of the synthesized ether, such as a boiling point range rather than a sharp boiling point, which could be indicative of a mixture of isomers.

Conclusion

The discovery of bis(α-phenylethyl) ether by A. Klages in 1902 represents a notable, albeit specific, advancement in the field of organic synthesis. The initial studies, centered on the acid-catalyzed dehydration of 1-phenylethanol, provided the foundational knowledge of this molecule's existence and basic physical properties. While the stereochemical complexities were not fully explored at the time of its discovery, the inherent presence of diastereomers in the synthesized product laid the groundwork for future investigations into the stereoselective synthesis and application of this and related chiral ethers. This technical guide serves to contextualize the origins of bis(α-phenylethyl) ether, offering a valuable historical and scientific perspective for contemporary researchers.

References

- Klages, A. (1902). Ueber einige Aether und Ester des Phenylmethylcarbinols. Berichte der deutschen chemischen Gesellschaft, 35(3), 2633-2646.

- Google Books. (n.d.). Berichte der Deutschen Chemischen Gesellschaft.

-

PubChem. (n.d.). Bis(1-phenylethyl) ether. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Use of Bis(α-phenylethyl)amine as a Chiral Auxiliary in Asymmetric Synthesis

A Note on the Topic: Initial investigation into the use of bis(α-phenylethyl) ether as a chiral auxiliary did not yield sufficient literature to support a detailed guide. However, the closely related and structurally similar compound, bis(α-phenylethyl)amine , is a well-documented and highly effective chiral auxiliary in asymmetric synthesis. This guide has therefore been developed to provide comprehensive protocols and technical insights for this powerful and practical reagent.

Introduction: Principles of Asymmetric Induction with Bis(α-phenylethyl)amine

In the field of asymmetric synthesis, the ultimate goal is the selective formation of a single stereoisomer. Chiral auxiliaries are indispensable tools that achieve this by temporarily attaching to a prochiral substrate, inducing facial selectivity in subsequent bond-forming reactions, and then being cleaved to yield the desired enantiomerically enriched product.

Bis(α-phenylethyl)amine, available in its (R,R) and (S,S) forms, is a C₂-symmetric secondary amine that serves as an exceptionally effective chiral auxiliary. When coupled with a carboxylic acid derivative, it forms a chiral amide. The core principle of its directing ability lies in its rigid conformational control and significant steric bulk. The two α-phenylethyl groups create a highly defined chiral pocket around the reactive center (e.g., an enolate), effectively shielding one face from attack by an incoming reagent. This steric blockade is the primary determinant of stereoselectivity, forcing electrophiles to approach from the less hindered face and resulting in high diastereoselectivity.[1]

This guide focuses on a powerful application of this auxiliary: the asymmetric synthesis of α-substituted-β-amino acids, a sequence that showcases its utility in both conjugate addition and diastereoselective alkylation reactions.[2]

Core Application: Asymmetric Synthesis of α-Substituted-β-Amino Acids

One of the most elegant applications of the bis(α-phenylethyl)amine auxiliary is in the multi-step synthesis of α-substituted-β-amino acids, which are crucial building blocks for peptidomimetics and pharmacologically active molecules.[3] This strategy involves the initial formation of a chiral α,β-unsaturated amide, followed by a diastereoselective conjugate addition and a subsequent, highly controlled, α-alkylation.[2]

Overall Experimental Workflow

The synthesis proceeds through four key stages:

-

Amide Formation: Coupling of the chiral auxiliary with an α,β-unsaturated acyl chloride.

-

Conjugate Addition: 1,4-Michael addition of a chiral amine to introduce the β-amino group.

-

Diastereoselective Alkylation: Deprotonation to form a chiral enolate, followed by trapping with an electrophile to set the α-stereocenter.

-

Auxiliary Cleavage: Removal of the auxiliary via hydrogenolysis to reveal the final β-amino acid product.

Caption: Workflow for the synthesis of α-substituted-β-amino acids.

Detailed Experimental Protocols

The following protocols are adapted from established methodologies for the synthesis of biologically relevant amino acids.[2]

Protocol 1: Synthesis of N,N-Bis[(R)-α-phenylethyl]prop-2-enamide (1)

-

Objective: To couple the chiral auxiliary with acryloyl chloride to form the key α,β-unsaturated amide intermediate.

-

Rationale: This step establishes the chiral framework. The use of a non-nucleophilic base like triethylamine (TEA) is crucial to scavenge the HCl byproduct without competing in the acylation reaction. The reaction is run at low temperature to minimize side reactions.

-

Procedure:

-

To a solution of (R,R)-bis(α-phenylethyl)amine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 eq).

-

Cool the stirred solution to 0 °C using an ice bath.

-

Add acryloyl chloride (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by TLC (e.g., 3:1 Hexanes:EtOAc). Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the pure unsaturated amide 1 .

-

Protocol 2: Synthesis of the Conjugate Adduct (2)

-

Objective: To perform a 1,4-Michael addition of (S)-α-phenylethylamine to the unsaturated amide 1 .

-

Rationale: This step introduces the nitrogen atom at the β-position. The stereochemistry of this addition is controlled by the existing chiral center on the auxiliary. Using the (S)-enantiomer of the incoming amine often leads to the desired diastereomer.

-

Procedure:

-

Dissolve the unsaturated amide 1 (1.0 eq) in anhydrous acetonitrile (~0.5 M) in a sealed tube or flask.

-

Add (S)-α-phenylethylamine (1.5 eq) to the solution.

-

Heat the reaction mixture to 60 °C and stir for 24-48 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess amine.

-

The resulting crude propanamide adduct 2 is often of sufficient purity for the next step. If necessary, it can be purified by flash chromatography.

-

Protocol 3: Diastereoselective α-Alkylation (3)

-

Objective: To deprotonate the conjugate adduct 2 at the α-position and trap the resulting enolate with an electrophile.

-

Rationale: This is the key stereochemistry-defining step for the α-carbon. A strong, non-nucleophilic base like Lithium Hexamethyldisilazide (LiHMDS) is used to ensure complete and irreversible enolate formation.[4] The reaction is performed at very low temperatures (-78 °C) to maintain the kinetic control and stability of the enolate, maximizing diastereoselectivity.[4]

-

Procedure:

-

Dissolve the conjugate adduct 2 (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.1 M) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of LiHMDS (1.1 eq, 1.0 M in THF) dropwise via syringe.

-

Stir the resulting enolate solution at -78 °C for 1 hour.

-

Add the desired electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.

-

Continue stirring at -78 °C for 2-4 hours, then allow the mixture to warm slowly to room temperature overnight.

-

Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate (3x).[4]

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by flash chromatography to isolate the alkylated product 3 and determine the diastereomeric ratio (dr) by ¹H NMR analysis.

-

| Step | Key Reagents | Solvent | Temperature | Typical Yield | Typical d.r. |

| Amide Formation | (R,R)-bis(α-PEA), Acryloyl Chloride, TEA | DCM | 0 °C to RT | 85-95% | N/A |

| Conjugate Addition | Amide 1 , (S)-α-PEA | Acetonitrile | 60 °C | >90% | >95:5 |

| Alkylation | Adduct 2 , LiHMDS, Benzyl Bromide | THF | -78 °C to RT | 70-85% | >95:5 |

Table 1: Summary of reaction conditions and typical outcomes for the synthesis of (S)-α-benzyl-β-alanine precursor.

Mechanism of Stereocontrol in α-Alkylation

The high diastereoselectivity achieved during the alkylation step is a direct consequence of the conformational rigidity imposed by the chiral auxiliary.[1] Upon deprotonation with LiHMDS, a lithium enolate is formed. The lithium cation is believed to chelate between the enolate oxygen and the nitrogen atom of the β-amino group. This chelation, combined with the steric demands of the two bulky α-phenylethyl groups on the auxiliary, forces the enolate to adopt a single, highly ordered conformation. In this conformation, one face of the planar enolate is effectively blocked, directing the incoming electrophile to attack from the opposite, less hindered face.

Caption: Model of stereocontrol in the alkylation of the chelated enolate.

Cleavage and Recovery of the Chiral Auxiliary

A critical feature of a good chiral auxiliary is its facile removal under conditions that do not compromise the stereochemical integrity of the product. The bis(α-phenylethyl)amine groups can be effectively removed by hydrogenolysis.[2]

Protocol 4: Hydrogenolytic Cleavage

-

Objective: To cleave all three α-phenylethyl groups and hydrolyze the amide to yield the free amino acid.

-

Rationale: Palladium hydroxide on carbon (Pearlman's catalyst) is a powerful catalyst for cleaving N-benzyl groups. The reaction is run under a positive pressure of hydrogen gas. Subsequent acidic workup ensures the final product is the free amino acid salt. Using microwave irradiation can accelerate this step and help prevent racemization.[2]

-

Procedure:

-

Dissolve the purified alkylated product 3 (1.0 eq) in methanol (~0.1 M).

-

Add palladium hydroxide on carbon (20 wt%, ~10 mol%) to the solution.

-

Place the reaction vessel in a hydrogenation apparatus and purge with H₂ gas.

-

Stir the reaction under a positive pressure of H₂ (e.g., balloon or Parr shaker at 50 psi) for 24-48 hours at room temperature.

-

After the reaction is complete (monitored by TLC or LC-MS), carefully filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate. Add 4 N HCl and heat the mixture (or use microwave irradiation) to hydrolyze the intermediate amide.[2]

-

After hydrolysis, concentrate the solution to obtain the crude amino acid hydrochloride salt. Purification can be achieved by recrystallization or ion-exchange chromatography.

-

The cleaved auxiliary can be recovered from the initial reaction mixture after filtration of the catalyst, typically as ethylbenzene. The primary α-phenylethylamine from the conjugate addition can also be recovered.

-

Conclusion

Bis(α-phenylethyl)amine stands out as a robust and reliable chiral auxiliary for asymmetric synthesis. Its C₂-symmetric structure and pronounced steric profile provide a predictable and highly effective means of controlling stereochemistry in crucial C-C bond-forming reactions like alkylations and conjugate additions. The straightforward protocols for its attachment and subsequent cleavage, coupled with the high diastereoselectivities it confers, make it a valuable tool for researchers, scientists, and drug development professionals engaged in the synthesis of complex, enantiomerically pure molecules.

References

-

Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]

-

Juaristi, E., et al. (2007). Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids. Nature Protocols, 2(9), 2313-2319. [Link]

-

Skarżewski, J., & Wosińska-Hrydczuk, M. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer. Semantic Scholar. [Link]

-

Czarnocki, Z., et al. (2007). (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. ResearchGate. [Link]

-

Feringa, B. L., et al. (1995). α-Phenylethylamine based chiral phospholidines; new agents for the determination of the enantiomeric. CORE. [Link]

-

Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PubMed. [Link]

-

Juaristi, E., et al. (2005). Diastereoselective Alkylation of Chiral Glycinate Derivatives Containing the a-Phenylethyl Group. Redalyc. [Link]

-

Ingersoll, A.W. (1937). α-Phenylethylamine. Organic Syntheses, 17, 80. [Link]

-

Schöllkopf, U., et al. (1993). Asymmetric Synthesis of Alpha-Amino Acid Benzyl Esters via the Bisbenzyl Bislactim Ether of cyclo(-L-Val-Gly-). ResearchGate. [Link]

- Ethyl Corporation. (1991). Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid.

-

Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

- CN104860830A - Preparation method for R-(+)-alpha-phenylethylamine salt and R-(+). (2015).

-

Yamamoto, Y., et al. (2001). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, (4), 386-392. [Link]

-

Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Chemistry. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. redalyc.org [redalyc.org]

Applications of Bis(alpha-phenylethyl) Ether in Asymmetric Catalysis: A Critical Evaluation

Abstract

This technical note addresses the application of bis(alpha-phenylethyl) ether as a chiral scaffold in asymmetric catalysis. A comprehensive review of the scientific literature reveals a notable absence of this compound in catalytic applications, especially when compared to its widely used amine analogue, bis(alpha-phenylethyl)amine. This guide provides a detailed analysis of the structural and electronic properties of this compound, offering a scientifically grounded explanation for its apparent lack of utility as a chiral ligand, auxiliary, or solvent in asymmetric synthesis. We will explore the fundamental chemical principles that render the corresponding amine derivatives highly effective, thereby highlighting the critical role of the heteroatom in achieving stereochemical control.

Introduction: The Quest for Privileged Chiral Scaffolds

The development of enantiomerically pure pharmaceuticals and fine chemicals is a cornerstone of modern chemistry. A key strategy in this endeavor is asymmetric catalysis, which relies on the use of chiral molecules—catalysts, ligands, or auxiliaries—to control the stereochemical outcome of a reaction.[1] Chemists are in a constant search for "privileged" chiral scaffolds: molecular frameworks that are effective for a wide range of transformations.

The 1-phenylethyl group is a classic example of a successful chiral motif, primarily utilized in the form of 1-phenylethylamine (α-PEA). This inexpensive and readily available amine, in both its enantiomeric forms, has been extensively developed as a chiral auxiliary and a building block for more complex chiral ligands and organocatalysts.[2] This success naturally leads to the question of whether other derivatives, such as this compound, could also serve as effective tools in the synthetic chemist's arsenal.

Despite its structural similarity to the highly successful bis(alpha-phenylethyl)amine, a thorough review of the chemical literature indicates that This compound is not employed as a chiral ligand, auxiliary, or solvent in reported asymmetric catalytic systems. This document aims to provide a detailed explanation for this observation from a mechanistic and molecular-property perspective.

Comparative Analysis: Ether vs. Amine in Catalytic Design

The dramatic difference in the catalytic utility between this compound and its amine counterpart stems from the fundamental properties of the oxygen and nitrogen heteroatoms.

| Property | This compound (Oxygen) | Bis(alpha-phenylethyl) Amine (Nitrogen) | Catalytic Relevance |

| Lewis Basicity | Weak | Moderate to Strong | The nitrogen lone pair readily coordinates to Lewis acidic metal centers (e.g., Rh, Ru, Pd, Cu, Zn), a fundamental step in the formation of most chiral metal catalysts. The oxygen lone pairs in the ether are significantly less basic and poorer coordinators. |

| Proton Basicity | Very Weak (pKa of conjugate acid ~ -3) | Weak Base (pKa of conjugate acid ~ 11) | The basicity of the amine allows it to be used as a chiral base catalyst or to be easily functionalized through reactions requiring deprotonation. |

| Hydrogen Bonding | H-bond acceptor only | H-bond donor and acceptor | The N-H bond in the secondary amine is a crucial feature, enabling it to act as a hydrogen bond donor. This is critical for substrate activation and organization within the catalytic pocket in many organocatalytic reactions. The ether lacks an H-bond donor. |

| Nucleophilicity | Low | Moderate | The amine nitrogen is a good nucleophile, allowing for its incorporation into more complex ligand structures via reactions like amidation or alkylation. |

| Chemical Stability | Generally stable, but susceptible to ether cleavage under harsh acidic conditions. | Stable, but can be oxidized. The N-H bond can be readily functionalized. | The amine's reactivity is often a feature, not a bug, allowing for the synthesis of a diverse library of ligands (e.g., phosphoramidites).[3] |

The Mechanistic Imperative for Nitrogen

Asymmetric catalysis is predicated on the formation of a well-defined, chiral environment around the reacting substrates. This is typically achieved through the coordination of a chiral ligand to a metal center or through non-covalent interactions in organocatalysis.

Role in Metal Catalysis

In metal-based catalysis, the nitrogen atom of bis(alpha-phenylethyl)amine or its derivatives serves as a powerful coordinating agent. The lone pair on the nitrogen atom forms a dative bond with a transition metal, creating a chiral metal complex. The stereochemistry of the reaction is then dictated by the fixed, three-dimensional arrangement of the phenylethyl groups around this metal center.

For instance, bis(alpha-phenylethyl)amine is a precursor for sophisticated ligands like phosphoramidites (e.g., Feringa ligands), which are highly effective in copper-catalyzed asymmetric conjugate additions and other transformations.[3] The synthesis of these ligands relies on the reactivity of the N-H bond.

The oxygen atom in this compound is a much weaker Lewis base. Its lone pairs are less available for donation to a metal center. While some ethers can act as ligands (e.g., crown ethers), simple dialkyl ethers are generally poor coordinating agents and are easily displaced by other, more nucleophilic species present in a reaction mixture. This poor coordinating ability prevents the formation of the stable, well-defined chiral metal complexes necessary for effective asymmetric induction.

Role in Organocatalysis

In the realm of organocatalysis, the N-H group of chiral amines is of paramount importance. It can act as a Brønsted acid or, more commonly, as a hydrogen-bond donor. This allows the catalyst to activate substrates and control their orientation through a network of non-covalent interactions. Furthermore, secondary amines can react with carbonyl compounds to form transient enamines or iminium ions, which are central intermediates in many powerful asymmetric transformations.

This compound lacks the crucial N-H proton and the ability to form these reactive intermediates. Its function in an organocatalytic context would be limited to that of a weakly coordinating, sterically bulky, and potentially chiral solvent. While chiral solvents can sometimes induce modest levels of enantioselectivity, this effect is generally weak and unreliable compared to the highly organized transition states achieved with dedicated organocatalysts.

Synthesis and Availability

While not directly related to its application, it is worth noting that the synthesis of chiral bis(alpha-phenylethyl)amine is straightforward. For example, a condensation reaction between acetophenone and alpha-phenylethylamine, followed by reduction, provides the target molecule. Microwave-assisted methods have been shown to significantly reduce reaction times for this transformation.[4] The starting materials are inexpensive and commercially available in high enantiopurity. The synthesis of the corresponding ether from 1-phenylethanol is also feasible, but the lack of a clear application has resulted in it being a far less common chemical.

Conclusion: A Privileged Scaffold Requires a Privileged Heteroatom

The case of this compound serves as an excellent illustration of the principle that a successful chiral scaffold is more than just a source of stereogenicity. The functional groups that connect the chiral units and interact with the substrates are of critical importance.

While this compound possesses the necessary C2 symmetry and stereogenic centers that are often hallmarks of effective chiral ligands, it lacks the essential electronic properties required for strong interaction with metal centers or for active participation in organocatalytic cycles. The oxygen atom's poor Lewis basicity and lack of a labile proton render it catalytically inert.

In contrast, the nitrogen atom in bis(alpha-phenylethyl)amine provides the crucial functionality: a lone pair for metal coordination and an N-H group for hydrogen bonding and further functionalization. It is this "privileged heteroatom" that allows the 1-phenylethyl chiral motif to be so effectively translated into a vast range of successful applications in asymmetric catalysis.[2]

For researchers and drug development professionals, the takeaway is clear: the design of effective chiral ligands and catalysts requires a holistic approach, where both the chiral backbone and the coordinating/interacting atoms are optimized for the intended catalytic transformation. Based on current chemical principles and an exhaustive literature review, this compound is not a viable candidate for such applications.

References

-

Title: New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids. Source: PubMed URL: [Link]

-

Title: Bis(1-phenylethyl) ether | C16H18O | CID 62342. Source: PubChem - NIH URL: [Link]

-

Title: Bis-indole chiral architectures for asymmetric catalysis. Source: ResearchGate URL: [Link]

-

Title: Asymmetric petasis reactions catalyzed by chiral biphenols. Source: PubMed - NIH URL: [Link]

-

Title: New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Source: MDPI URL: [Link]

Sources

- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. (-)-Bis (S)-1-phenylethyl amine 99 56210-72-1 [sigmaaldrich.com]

- 4. Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Stereoselective Synthesis of Chiral Ethers via Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral ethers are pivotal structural motifs in a vast array of biologically active molecules, including many blockbuster pharmaceuticals.[1] Their stereochemistry often dictates pharmacological activity, making the development of robust and stereocontrolled synthetic methods a critical endeavor in drug discovery and development. The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, remains a widely utilized method for constructing ether linkages.[2][3] This application note provides an in-depth technical guide to the experimental procedures for the Williamson ether synthesis of chiral ethers, with a focus on strategies to control and maintain stereochemical integrity. We will delve into the mechanistic underpinnings of the reaction, explore advanced protocols for achieving high enantioselectivity, and discuss common pitfalls and troubleshooting strategies.

Mechanistic Principles and Stereochemical Considerations

The Williamson ether synthesis is fundamentally a bimolecular nucleophilic substitution (SN2) reaction.[3][4] It involves the reaction of an alkoxide nucleophile with an alkyl halide or sulfonate electrophile.[5] The stereochemical outcome of this reaction is a direct consequence of the SN2 mechanism.

At the Electrophilic Center: The reaction proceeds with a backside attack of the nucleophilic alkoxide on the electrophilic carbon, leading to a complete inversion of configuration at that center.[6] This stereospecificity is a powerful tool for controlling the stereochemistry of the newly formed C-O bond when a chiral electrophile is employed.

At the Nucleophilic Center: The stereocenter on the chiral alcohol, which is converted to the alkoxide nucleophile, is not directly involved in the bond-forming step. Therefore, its configuration should, in principle, remain unchanged throughout the reaction. However, the strongly basic conditions required for alkoxide formation can pose a significant risk of epimerization, particularly for secondary alcohols with an adjacent stereocenter.[7]

Experimental Protocols

Protocol 1: Standard Williamson Ether Synthesis with a Chiral Secondary Alcohol (Retention of Stereochemistry)

This protocol is suitable for the synthesis of chiral ethers where the chirality resides on the alcohol, and the alkylating agent is a simple primary alkyl halide. The key is to employ a strong, non-nucleophilic base to generate the alkoxide at low temperatures to minimize the risk of racemization.

Materials:

| Reagent/Solvent | Grade | Supplier | Notes |

| Chiral Secondary Alcohol | >99% ee | Varies | Ensure high enantiomeric purity. |

| Sodium Hydride (NaH), 60% dispersion in mineral oil | Reagent | Sigma-Aldrich | Handle with care under inert atmosphere. |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore | Use freshly dried solvent. |

| Primary Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | Reagent | Varies | Purify if necessary. |

| Saturated Ammonium Chloride (NH₄Cl) solution | ACS Reagent | Varies | For quenching the reaction. |

| Diethyl Ether (Et₂O) | ACS Reagent | Varies | For extraction. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | Varies | For drying. |

Procedure:

-

Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add the chiral secondary alcohol (1.0 equiv.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

-

Solvent Addition: Add anhydrous THF (10 mL per mmol of alcohol) to the flask and cool the solution to 0 °C using an ice bath.

-

Alkoxide Formation: Carefully add sodium hydride (1.2 equiv.) portion-wise to the stirred solution at 0 °C. The evolution of hydrogen gas should be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full deprotonation.

-

Alkylation: Add the primary alkyl halide (1.1 equiv.) dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral ether.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous THF and an inert atmosphere is crucial as the alkoxide is a strong base and will readily react with water.[3]

-

Low Temperature: Performing the deprotonation and initial alkylation at 0 °C helps to minimize potential side reactions and racemization of the chiral alkoxide.

-

Strong, Non-nucleophilic Base: Sodium hydride is an excellent choice as it is a strong base that irreversibly deprotonates the alcohol, and the byproduct, hydrogen gas, simply evolves from the reaction mixture.[8]

-

Primary Alkyl Halide: The use of a primary alkyl halide is essential to favor the SN2 pathway and avoid the competing E2 elimination, which is a major side reaction with secondary and tertiary halides.[9]

Protocol 2: Enantioselective Williamson Ether Synthesis using a Chiral Phase-Transfer Catalyst

For the synthesis of chiral ethers from prochiral starting materials or for achieving higher enantioselectivity, a chiral phase-transfer catalyst (PTC) can be employed. Cinchona alkaloid-derived PTCs are particularly effective.[10][11]

Materials:

| Reagent/Solvent | Grade | Supplier | Notes |

| Phenol or Prochiral Alcohol | Reagent | Varies | Starting material. |

| Alkyl Halide | Reagent | Varies | Electrophile. |

| Cinchona Alkaloid-derived PTC (e.g., O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) | Catalyst | Strem Chemicals | Typically 1-10 mol%. |

| Toluene | Anhydrous | Varies | Organic phase. |

| 50% Aqueous Sodium Hydroxide (NaOH) | ACS Reagent | Varies | Aqueous base. |

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the phenol or prochiral alcohol (1.0 equiv.), toluene (5 mL per mmol of substrate), and the chiral phase-transfer catalyst (0.05 equiv.).

-

Addition of Base and Electrophile: Add the alkyl halide (1.2 equiv.) to the mixture, followed by the 50% aqueous NaOH solution (5.0 equiv.).

-

Reaction: Stir the biphasic mixture vigorously at room temperature for 12-48 hours. The efficiency of stirring is critical for effective phase transfer.

-

Workup: After the reaction is complete (monitored by TLC), dilute the mixture with water and extract with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Mechanism of Asymmetric Induction: The chiral PTC forms a tight ion pair with the alkoxide in the organic phase. The chiral environment of the catalyst then directs the approach of the electrophile to one face of the nucleophile, leading to the preferential formation of one enantiomer of the product.[12]

Alternative Strategy: The Mitsunobu Reaction for Stereoinvertive Etherification

When a clean inversion of a chiral secondary alcohol is desired, the Mitsunobu reaction is often a superior alternative to the Williamson ether synthesis.[13][14] This reaction proceeds under milder, neutral conditions, thus avoiding the issue of base-induced epimerization.[15]

Key Features:

-

Stereochemistry: Proceeds with complete inversion of configuration at the chiral alcohol center.[15]

-

Scope: A wide range of acidic nucleophiles (pKa < 13) can be used, including phenols.

-

Conditions: Typically performed at or below room temperature using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

General Protocol:

-

To a solution of the chiral secondary alcohol (1.0 equiv.), a phenol (1.2 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous THF at 0 °C, add DIAD (1.5 equiv.) dropwise.[16]

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

The major challenge in the Mitsunobu reaction is the removal of the triphenylphosphine oxide byproduct. This can often be achieved by crystallization or chromatography.[7][9][17]

Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete deprotonation. | Use a stronger base (e.g., KH) or increase the reaction time for alkoxide formation. |

| E2 elimination as a major side reaction. | Use a primary alkyl halide or a sulfonate with a better leaving group (e.g., triflate). Lower the reaction temperature. | |

| Inefficient phase-transfer catalysis. | Increase stirring speed. Use a more lipophilic PTC. | |

| Racemization of Chiral Alcohol | Base-induced epimerization. | Use a less coordinating cation (e.g., K⁺ instead of Na⁺). Lower the temperature of deprotonation. Use the Mitsunobu reaction as an alternative. |

| Racemization of the product. | Check the stability of the product under the reaction conditions. | |

| Difficulty in Removing PPh₃O (Mitsunobu) | High polarity of the byproduct. | Precipitate PPh₃O by adding a non-polar solvent like hexane or diethyl ether. Use polymer-supported PPh₃. |

Conclusion

The Williamson ether synthesis is a versatile and powerful tool for the construction of chiral ethers, which are of paramount importance in medicinal chemistry and drug development.[18] While the classical approach offers a straightforward method for etherification, careful consideration of the reaction conditions is necessary to preserve the stereochemical integrity of chiral substrates. For more challenging transformations, advanced techniques such as asymmetric phase-transfer catalysis and the Mitsunobu reaction provide elegant solutions for the synthesis of enantioenriched chiral ethers. By understanding the underlying mechanistic principles and having robust experimental protocols at their disposal, researchers can confidently employ these methods in the synthesis of complex chiral molecules.

References

-

American Chemical Society. (2018, January 5). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega. [Link]

-

Chemistry LibreTexts. (2020, March 30). 11.1: Williamson Ether Synthesis. [Link]

-

Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

-

J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved January 23, 2026, from [Link]

-

Li, G., et al. (2018). Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine. National Institutes of Health. [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

-

Mitsunobu Reaction. (n.d.). Organic Synthesis. Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved January 23, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved January 23, 2026, from [Link]

-

Ooi, T., & Maruoka, K. (2007). Recent advances in asymmetric phase-transfer catalysis. Angewandte Chemie International Edition, 46(23), 4222-4266. [Link]

-

ResearchGate. (2015, January). Synthesis and Application of Dimeric Cinchona Alkaloid Phase-Transfer Catalysts: α,α′-Bis[O(9)-Allylcinchonidinium]-o,m, or p-Xylene Dibromide. [Link]

-

ResearchGate. (n.d.). Cinchona-based phase-transfer catalysts for asymmetric synthesis. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids. Retrieved January 23, 2026, from [Link]

-

Royal Society of Chemistry. (2016, July 21). A review on the advancement of ether synthesis from organic solvent to water. [Link]

-

Sayo, N., & et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13733–13741. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 23, 2026, from [Link]

-

American Chemical Society. (2010). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 110(3), 1636-1691. [Link]

-

National Center for Biotechnology Information. (2022, August 10). Efficient chemoenzymatic routes to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol. [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

-

Khan Academy. (n.d.). Formation of alcohols using hydride reducing agents. [Link]

-

Chemistry LibreTexts. (2021, March 5). 19.11: Racemization. [Link]

-

AIR Unimi. (2014, June 11). Biocatalytic synthesis of chiral pharmaceutical intermediates. [Link]

-

Chiralpedia. (2025, November 25). Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. [Link]

-

Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods. [Link]

-

IIP Series. (n.d.). SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS. [Link]

-

JOCPR. (n.d.). Concise synthesis of (S)-(-)-Propranolol: Using acid catalysed kinetic resolution. [Link]

-

National Center for Biotechnology Information. (n.d.). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. [Link]

-

Stereoselective Synthesis. (n.d.). VCH. [Link]

- Asymmetric Phase Transfer C

-

Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. [Link]

-

University of Rochester. (n.d.). Workup: Triphenylphosphine Oxide. [Link]

-

MDPI. (n.d.). Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts. [Link]

-

ResearchGate. (2021, August 17). Continuous Flow Asymmetric Synthesis of Chiral Active Pharmaceutical Ingredients and their Advanced Intermediates. [Link]

-

Chem-Station. (2014, June 18). Corey-Bakshi-Shibata (CBS) Reduction. [Link]

-

MDPI. (2021, April 15). Carbohydrate-Based Azacrown Ethers in Asymmetric Syntheses. [Link]

-

National Center for Biotechnology Information. (n.d.). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. [Link]

-

Ask this paper. (2021, December 10). Crown-Ether-Derived Chiral BINOL: Enantioselective Michael Addition of Alkenyl Boronic Acids to α,β-Unsaturated Ketones. [Link]

- Books. (2024, August 16). Chapter 6: Synthesis of Crown Ethers.

-

Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]

-

MDPI. (2022, December 29). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. [Link]

-

Organic Synthesis. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved January 23, 2026, from [Link]

- Google Books. (2008, September 8).

-

EurekAlert!. (2025, June 20). New method revolutionizes beta-blocker production process. [Link]

-

National Center for Biotechnology Information. (n.d.). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Workup [chem.rochester.edu]

- 10. Cinchona-based phase-transfer catalysts for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Recent advances in asymmetric phase-transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mitsunobu Reaction [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. organic-synthesis.com [organic-synthesis.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.org [mdpi.org]

Application Notes and Protocols: Cleavage of the Bis(α-phenylethyl) Ether Protecting Group

Introduction: The Bis(α-phenylethyl) Ether as a Robust Protecting Group for Alcohols

In the landscape of multistep organic synthesis, the judicious selection of protecting groups is paramount to achieving chemo- and regioselectivity. The bis(α-phenylethyl) ether, a secondary benzylic ether, has emerged as a valuable tool for the protection of hydroxyl functionalities. Its notable stability across a range of reaction conditions, including those involving strong bases and organometallics, makes it an attractive choice for complex synthetic routes.[1] However, the very stability that makes it a reliable protecting group necessitates a clear understanding of the specific conditions required for its efficient and selective removal.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the cleavage conditions for the bis(α-phenylethyl) ether protecting group. We will delve into the primary methodologies for its deprotection—hydrogenolysis, acidic cleavage, and oxidative cleavage—providing not only step-by-step protocols but also the underlying mechanistic principles that govern these transformations. This approach is designed to empower the practicing chemist to make informed decisions when planning and executing synthetic strategies involving this robust protecting group.

Core Cleavage Methodologies: A Comparative Overview

The deprotection of the bis(α-phenylethyl) ether can be accomplished through several distinct chemical pathways. The choice of method is dictated by the overall functionality of the molecule, with particular attention to the presence of other sensitive functional groups. The three principal strategies are:

-

Hydrogenolysis: A mild and highly effective method involving the catalytic cleavage of the C-O bond in the presence of a hydrogen source.

-

Acidic Cleavage: A classic method that relies on the protonation of the ether oxygen to facilitate nucleophilic attack.

-

Oxidative Cleavage: A pathway that proceeds through the oxidation of the benzylic position, leading to an unstable intermediate that fragments to the desired alcohol.

The following sections will explore each of these methods in detail, providing both theoretical and practical guidance.

Hydrogenolytic Cleavage: The Workhorse Method

Catalytic hydrogenolysis is arguably the most common and versatile method for the deprotection of benzyl-type ethers, including the bis(α-phenylethyl) ether.[1] This method is prized for its mild conditions and high yields.

Mechanism of Hydrogenolysis

The reaction proceeds via the heterogeneous catalysis of a noble metal, typically palladium on carbon (Pd/C). The substrate and molecular hydrogen adsorb onto the surface of the catalyst. The catalyst facilitates the cleavage of the benzylic C-O bond and the subsequent saturation of the resulting fragments with hydrogen, yielding the deprotected alcohol and ethylbenzene as a byproduct.

Caption: Mechanism of Catalytic Hydrogenolysis.

Experimental Protocol: Catalytic Hydrogenolysis

This protocol provides a general procedure for the hydrogenolytic deprotection of a bis(α-phenylethyl) ether.

Materials:

-

Bis(α-phenylethyl) ether-protected substrate

-

Palladium on carbon (10 wt. % Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Inert gas (Argon or Nitrogen)

-

Celite®

Procedure:

-

In a round-bottom flask, dissolve the bis(α-phenylethyl) ether-protected substrate in a suitable solvent such as methanol or ethanol.

-

Carefully add 10 wt. % Pd/C (typically 5-10 mol % of the substrate).

-

Seal the flask with a septum and purge the system with an inert gas (argon or nitrogen) for 5-10 minutes.

-

Introduce a balloon of hydrogen gas (H₂) or connect the flask to a hydrogenation apparatus.

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully purge the system with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with the reaction solvent.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the crude deprotected alcohol.

-

Purify the product by flash column chromatography if necessary.

Field-Proven Insights:

-

Catalyst Selection: While 10% Pd/C is the standard, Pearlman's catalyst (20% Pd(OH)₂/C) can be more effective for sterically hindered substrates.

-

Solvent Choice: Protic solvents like methanol and ethanol are generally preferred. For substrates with limited solubility, ethyl acetate or tetrahydrofuran (THF) can be used.

-

Reaction Time: Due to the steric bulk of the two α-phenylethyl groups, reaction times may be longer compared to the deprotection of a simple benzyl ether. Patience and careful monitoring are key.

-

Transfer Hydrogenolysis: In cases where the use of gaseous hydrogen is undesirable or if other reducible functional groups are present, transfer hydrogenolysis can be employed. Common hydrogen donors include cyclohexene, 1,4-cyclohexadiene, or ammonium formate.[2]

Acidic Cleavage: A Classic Approach

Cleavage of ethers using strong acids is a well-established transformation in organic synthesis.[3] For the bis(α-phenylethyl) ether, this method proceeds via an Sₙ1-type mechanism due to the stability of the secondary benzylic carbocation intermediate.

Mechanism of Acidic Cleavage

The reaction is initiated by the protonation of the ether oxygen by a strong acid, such as HBr or HI, to form a good leaving group.[3] Subsequent departure of the alcohol generates a resonance-stabilized secondary benzylic carbocation. Nucleophilic attack by the conjugate base of the acid on the carbocation furnishes the corresponding α-phenylethyl halide.

Caption: Mechanism of Acidic Cleavage (Sₙ1 Pathway).

Experimental Protocol: Acidic Cleavage with HBr

This protocol outlines a general procedure for the acid-catalyzed deprotection of a bis(α-phenylethyl) ether.

Materials:

-

Bis(α-phenylethyl) ether-protected substrate

-

Hydrobromic acid (48% aqueous solution or HBr in acetic acid)

-

Dichloromethane or 1,4-dioxane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the bis(α-phenylethyl) ether-protected substrate in a suitable solvent such as dichloromethane or 1,4-dioxane.

-

Cool the solution in an ice bath.

-

Add hydrobromic acid dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

-

Choice of Acid: HBr and HI are effective due to the high nucleophilicity of their conjugate bases (Br⁻ and I⁻). HCl is generally less effective.[4]

-

Temperature Control: The initial addition of acid is often performed at a reduced temperature to control the exothermicity of the reaction.

-

Substrate Sensitivity: This method is not suitable for substrates containing acid-labile functional groups.

Oxidative Cleavage: A Selective Alternative

Oxidative cleavage provides a valuable alternative to hydrogenolysis and acidic deprotection, particularly when the substrate contains functional groups that are sensitive to reduction or strong acids. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are commonly employed for this purpose.[2][5]

Mechanism of Oxidative Cleavage with DDQ

The reaction is believed to proceed via a single-electron transfer (SET) mechanism. The electron-rich bis(α-phenylethyl) ether donates an electron to the electron-deficient DDQ, forming a radical cation intermediate. This is followed by hydrogen atom transfer (HAT) from the benzylic position to the DDQ radical anion, generating a benzylic cation. This cation is then trapped by water to form a hemiacetal, which subsequently decomposes to the deprotected alcohol and α-phenylethanone.

Caption: Proposed Mechanism of Oxidative Cleavage with DDQ.

Experimental Protocol: Oxidative Cleavage with DDQ

This protocol provides a general method for the oxidative deprotection of a bis(α-phenylethyl) ether.

Materials:

-

Bis(α-phenylethyl) ether-protected substrate

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Dichloromethane

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the bis(α-phenylethyl) ether-protected substrate in a mixture of dichloromethane and water (typically 18:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Add DDQ (1.1-1.5 equivalents) portion-wise.

-

Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Key Considerations for Oxidative Cleavage:

-

Selectivity: DDQ is known to selectively cleave more electron-rich benzyl ethers. Therefore, the bis(α-phenylethyl) ether may be cleaved in the presence of a simple benzyl ether under carefully controlled conditions.

-

Stoichiometry: The amount of DDQ used can be critical. An excess may lead to over-oxidation of the product alcohol if it is a primary or secondary alcohol.

-

Photocatalysis: Recent advances have shown that visible-light-mediated photoredox catalysis can facilitate the oxidative cleavage of benzyl ethers, often under milder conditions and with catalytic amounts of an oxidant like DDQ.[3]

Comparative Data and Orthogonal Strategies

The choice of deprotection method for the bis(α-phenylethyl) ether is highly dependent on the context of the overall synthetic plan. The following table provides a comparative summary of the key features of each method.

| Feature | Hydrogenolysis | Acidic Cleavage | Oxidative Cleavage |

| Reagents | H₂, Pd/C | HBr, HI | DDQ, CAN |

| Byproducts | Ethylbenzene | α-Phenylethyl halide | α-Phenylethanone |

| Conditions | Mild (rt, atmospheric pressure) | Often requires strong acid | Generally mild |

| Advantages | High yield, clean reaction | Inexpensive reagents | Good for substrates with reducible groups |

| Limitations | Incompatible with reducible groups (alkenes, alkynes, nitro groups) | Incompatible with acid-labile groups | Can oxidize other functionalities |

The distinct cleavage conditions for the bis(α-phenylethyl) ether allow for its use in orthogonal protecting group strategies. For instance, its stability to a wide range of acidic and basic conditions allows for the selective removal of other protecting groups, such as silyl ethers (cleaved with fluoride) or Boc groups (cleaved with mild acid), while the bis(α-phenylethyl) ether remains intact. Conversely, the bis(α-phenylethyl) ether can be selectively removed by hydrogenolysis in the presence of acid- or base-labile groups.

Conclusion

The bis(α-phenylethyl) ether is a valuable and robust protecting group for alcohols, offering stability under a variety of synthetic conditions. Its successful application hinges on a thorough understanding of the available deprotection methodologies. Catalytic hydrogenolysis remains the most general and high-yielding method for its removal, while acidic and oxidative cleavage provide essential alternatives for substrates with specific functional group requirements. By carefully considering the mechanistic underpinnings and practical considerations outlined in this guide, researchers can confidently incorporate the bis(α-phenylethyl) ether into their synthetic strategies and achieve their target molecules with greater efficiency and selectivity.

References

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

-

MDPI. (2023). Hydrogenolysis of Benzyl Phenyl Ether Using Nickel–Molybdenum Clay Catalysts—A Model for Cleaving Ether Linkages in Lignin. Retrieved from [Link]

-

University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

-

Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]

-

PubMed. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]

-

ResearchGate. (2021). Hydrogenolysis of aromatic ethers under lignin-first conditions. Retrieved from [Link]

-

YouTube. (2023). Mechanism Challenge: Acidic Cleavage of Butyl Phenyl Ether. Retrieved from [Link]

-

PubChem. (n.d.). Bis(1-phenylethyl) ether. Retrieved from [Link]

-

ResearchGate. (2015). ChemInform Abstract: Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. Retrieved from [Link]

-

Semantic Scholar. (2023). Mechanocatalytic hydrogenolysis of benzyl phenyl ether over supported nickel catalysts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

-

ACS Publications. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. Retrieved from [Link]

-

ResearchGate. (n.d.). Asymmetric Synthesis of Alpha-Amino Acid Benzyl Esters via the Bisbenzyl Bislactim Ether of cyclo(-L-Val-Gly-). Retrieved from [Link]

-

Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

- Google Patents. (n.d.). US3954878A - Synthesis of bis(2-substituted ethylthiomethyl) ethers.

-